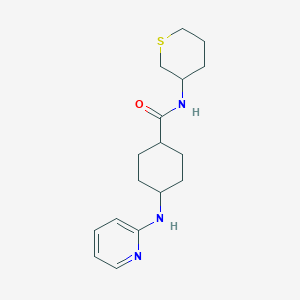
4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound belongs to the class of cyclohexane carboxamides and is known to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide has been extensively studied for its potential applications in medicine and drug development. It has been shown to exhibit potent inhibitory activity against various enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various cellular processes such as cell cycle regulation and glucose metabolism, making them potential targets for drug development.
Mécanisme D'action
The mechanism of action of 4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide involves its binding to the active site of CDK2 and GSK-3β, inhibiting their enzymatic activity. This results in the disruption of various cellular processes such as cell cycle progression and glucose metabolism, leading to cell death. Additionally, this compound has also been shown to exhibit anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, it has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide in lab experiments is its potent inhibitory activity against CDK2 and GSK-3β, making it an ideal compound for studying cell cycle regulation and glucose metabolism. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in in vivo studies.
Orientations Futures
There are several future directions for the study of 4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide. One potential direction is the development of this compound as an anti-cancer agent. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of various inflammatory diseases. Furthermore, the development of more potent and selective inhibitors of CDK2 and GSK-3β based on the structure of this compound may also be a potential future direction.
Méthodes De Synthèse
The synthesis of 4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide involves the reaction of 2-amino pyridine and 3-thiophene carboxylic acid with cyclohexanone. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as dimethylformamide. The resulting product is then purified by column chromatography to obtain the final compound in high purity.
Propriétés
IUPAC Name |
4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c21-17(20-15-4-3-11-22-12-15)13-6-8-14(9-7-13)19-16-5-1-2-10-18-16/h1-2,5,10,13-15H,3-4,6-9,11-12H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPULUXFDYCRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NC(=O)C2CCC(CC2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenoxy)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]butanamide](/img/structure/B7353821.png)
![2-[(4-methoxyphenyl)methoxy]-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide](/img/structure/B7353826.png)
![5-(difluoromethoxy)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-carboxamide](/img/structure/B7353832.png)
![(1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide](/img/structure/B7353854.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2,1-benzoxazole-3-carboxamide](/img/structure/B7353859.png)
![(1R,3S)-N-(4-methoxybutyl)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide](/img/structure/B7353860.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methyl-2-methylidenepentanamide](/img/structure/B7353863.png)
![2-(2,1,3-benzothiadiazol-4-yl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]acetamide](/img/structure/B7353864.png)
![(5R,7R)-7-(difluoromethyl)-5-methyl-N-(thian-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7353877.png)
![(2S)-2-(carbamoylamino)-3-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]butanamide](/img/structure/B7353880.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7353887.png)
![(5S,7S)-N-[2-[cyclopropyl(methyl)amino]propyl]-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7353909.png)
![(5R,7R)-7-(difluoromethyl)-5-methyl-N-[(1R,2S)-2-phenylcyclopropyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7353911.png)
